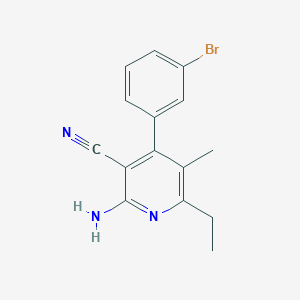![molecular formula C20H20O4 B5810336 7-[(3-methoxybenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5810336.png)
7-[(3-methoxybenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[(3-methoxybenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one, also known as Hesperetin-7-O-(3'-methoxybenzyl) ether (HMEE), is a flavonoid derivative that has gained attention due to its potential therapeutic applications. This compound is a derivative of Hesperetin, a flavanone that is found in citrus fruits and has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. HMEE is synthesized through a multi-step process and has been studied extensively in terms of its mechanism of action, biochemical and physiological effects, as well as its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of HMEE is not fully understood, but studies have shown that it exerts its anticancer effects by modulating various signaling pathways involved in cell growth and survival. HMEE has been shown to inhibit the Akt/mTOR and NF-κB pathways, which are involved in cell proliferation and survival. HMEE also induces apoptosis by activating the caspase pathway and inhibiting the anti-apoptotic protein Bcl-2.
Biochemical and Physiological Effects:
HMEE has been shown to exhibit various biochemical and physiological effects. Studies have shown that HMEE exhibits anti-inflammatory and antioxidant properties by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species. HMEE has also been shown to modulate various enzymes involved in oxidative stress and inflammation, such as cyclooxygenase-2 and inducible nitric oxide synthase.
Avantages Et Limitations Des Expériences En Laboratoire
HMEE has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. HMEE has also been shown to exhibit low toxicity and has a good safety profile. However, one of the limitations of HMEE is its poor solubility in water, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on HMEE. One area of research is the development of novel delivery systems to improve its solubility and bioavailability. Another area of research is the exploration of its potential as a therapeutic agent for various inflammatory and oxidative stress-related diseases. Additionally, further studies are needed to fully understand its mechanism of action and its potential as an anticancer agent.
Méthodes De Synthèse
HMEE is synthesized through a multi-step process that involves the protection of the hydroxyl groups of Hesperetin using a benzyl ether group. The protected compound is then subjected to a Friedel-Crafts acylation reaction using 3-methoxybenzoyl chloride and aluminum chloride as a catalyst to yield HMEE. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
Applications De Recherche Scientifique
HMEE has been studied extensively for its potential applications in scientific research. One of the major areas of research has been its potential as an anticancer agent. Studies have shown that HMEE exhibits anticancer properties by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth. HMEE has also been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various inflammatory and oxidative stress-related diseases.
Propriétés
IUPAC Name |
7-[(3-methoxyphenyl)methoxy]-3,4,8-trimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O4/c1-12-13(2)20(21)24-19-14(3)18(9-8-17(12)19)23-11-15-6-5-7-16(10-15)22-4/h5-10H,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZHYEUABINGJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC(=CC=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(3-methoxybenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-methylphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B5810256.png)
![N-ethyl-3,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5810262.png)
![N-{2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5810268.png)


![N-[2-(4-fluorophenyl)ethyl]-2-phenoxybenzamide](/img/structure/B5810297.png)


![N-[3-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B5810314.png)

![methyl 2-[(2,5-dimethylbenzoyl)amino]benzoate](/img/structure/B5810324.png)
![2,4-dimethyl-N-[2-(1-piperidinyl)phenyl]benzamide](/img/structure/B5810329.png)
![6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5810347.png)
